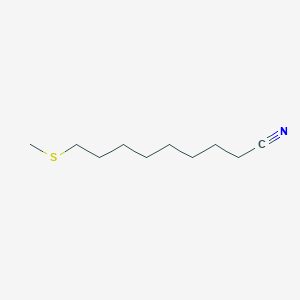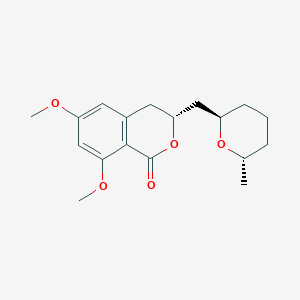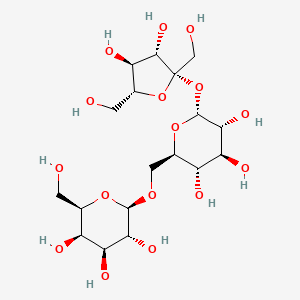
6-O-b-D-Galactosylsucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-b-D-Galactosylsucrose is a synthetic oligosaccharide composed of galactose and sucrose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-O-b-D-Galactosylsucrose can be synthesized using enzymatic methods. One common approach involves the use of recombinant levansucrase from Brenneria goodwinii, which catalyzes the transfructosylation reaction between sucrose and lactose . The optimal conditions for this reaction include a pH of 6.0, a temperature of 35°C, and specific concentrations of sucrose and lactose .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized to maximize yield and purity, often using high-throughput screening and glyco-engineered mammalian cell expression systems .
Análisis De Reacciones Químicas
Types of Reactions
6-O-b-D-Galactosylsucrose primarily undergoes glycosylation and protection reactions. It can be modified using Click chemistry to produce glycosides .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include levansucrase, β-galactosidase, and β-fructofuranosidase . The reactions are typically carried out under mild conditions to preserve the integrity of the oligosaccharide structure.
Major Products
The major products formed from these reactions are various glycosides and oligosaccharides, which can be further utilized in scientific research and industrial applications .
Aplicaciones Científicas De Investigación
6-O-b-D-Galactosylsucrose has a wide range of applications in scientific research:
Mecanismo De Acción
6-O-b-D-Galactosylsucrose exerts its effects primarily through its role as a prebiotic. It is not digested in the small intestine but is fermented by gut microbiota in the colon. This fermentation process produces short-chain fatty acids and other metabolites that promote the growth of beneficial bacteria and inhibit pathogenic bacteria . The compound also modulates the immune response by influencing cytokine production .
Comparación Con Compuestos Similares
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide with similar prebiotic properties.
Raffinose: A trisaccharide composed of galactose, glucose, and fructose, used as a prebiotic.
Stachyose: A tetrasaccharide similar to raffinose but with an additional galactose residue.
Uniqueness
6-O-b-D-Galactosylsucrose is unique due to its specific glycosidic linkages and its ability to be selectively fermented by beneficial gut bacteria. This selective fermentation makes it particularly effective in promoting gut health and modulating the immune response .
Propiedades
Fórmula molecular |
C18H32O16 |
|---|---|
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 |
Clave InChI |
MUPFEKGTMRGPLJ-DOQKTTIXSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


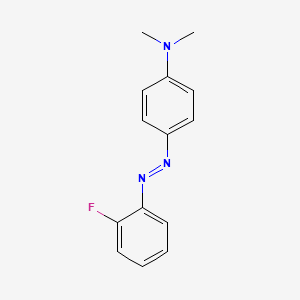
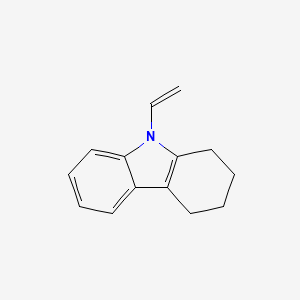
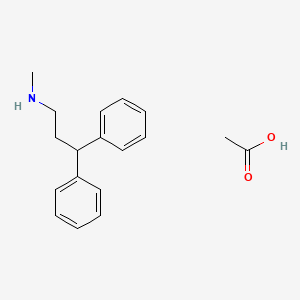

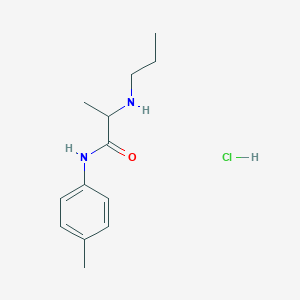

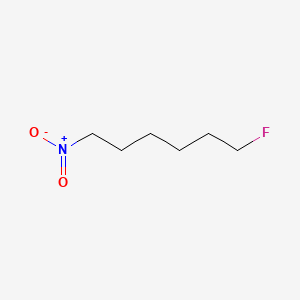
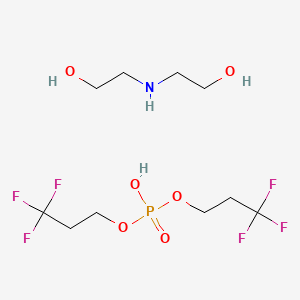
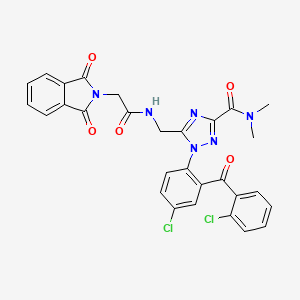
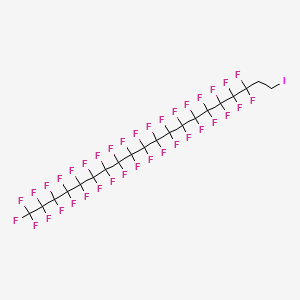
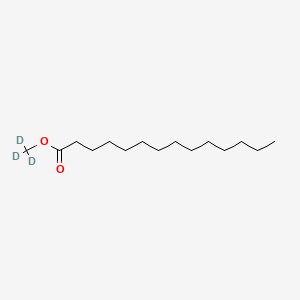
![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
